molecular formula C10H8N2O3 B13894035 6-Hydroxy-3-methylquinoxaline-5-carboxylic acid

6-Hydroxy-3-methylquinoxaline-5-carboxylic acid

Cat. No.: B13894035
M. Wt: 204.18 g/mol
InChI Key: AMQCHBIYHKQTHD-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methylquinoxaline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry. The presence of both hydroxyl and carboxylic acid functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methylquinoxaline-5-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the reaction of 3-methylquinoxaline-5-carboxylic acid with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methylquinoxaline-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alcohols, amines, and acid chlorides can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinoxaline-5-carboxylic acid derivatives.

    Reduction: Formation of 6-hydroxy-3-methylquinoxaline-5-methanol.

    Substitution: Formation of esters, ethers, or amides depending on the substituent used.

Scientific Research Applications

6-Hydroxy-3-methylquinoxaline-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methylquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methylquinoline-3-carboxylic acid: Similar structure but with different positioning of functional groups.

    6-Hydroxy-3-methylquinoxaline: Lacks the carboxylic acid group.

    3-Methylquinoxaline-5-carboxylic acid: Lacks the hydroxyl group.

Uniqueness

6-Hydroxy-3-methylquinoxaline-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which provide it with versatile reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-hydroxy-3-methylquinoxaline-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-5-4-11-6-2-3-7(13)8(10(14)15)9(6)12-5/h2-4,13H,1H3,(H,14,15)

InChI Key

AMQCHBIYHKQTHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=C(C2=N1)C(=O)O)O

Origin of Product

United States

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